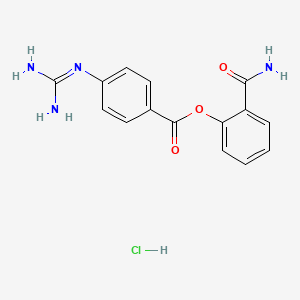
(+-)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a phenoxy group, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated aromatic compound.
Formation of the Tertiary Amine: The tertiary amine can be synthesized by reacting a secondary amine with an alkyl halide in the presence of a base.
Final Coupling and Purification: The final step involves coupling the synthesized intermediates under appropriate conditions, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: An organic compound with a similar lactam structure, used in various industrial applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis.
Uniqueness
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its indole moiety, in particular, is known for its biological activity and ability to interact with various molecular targets .
Properties
CAS No. |
133994-77-1 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-[1-(1H-indol-4-yl)ethenyl]phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-16(18-9-7-10-21-20(18)12-13-24-21)19-8-5-6-11-22(19)27-15-17(26)14-25-23(2,3)4;/h5-13,17,24-26H,1,14-15H2,2-4H3;1H |
InChI Key |
MHDZFFQTBGZNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=C)C2=C3C=CNC3=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



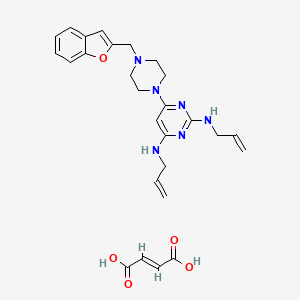
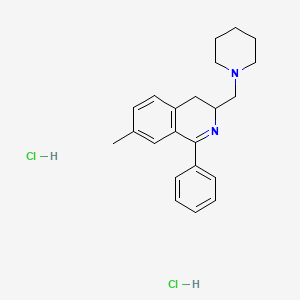
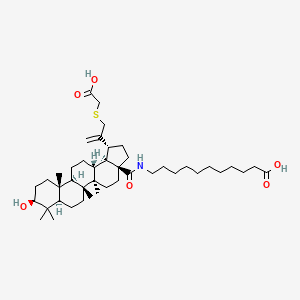

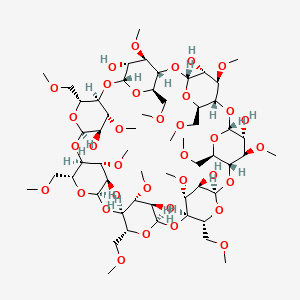
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)

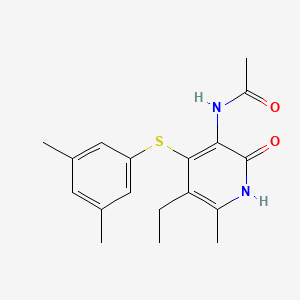
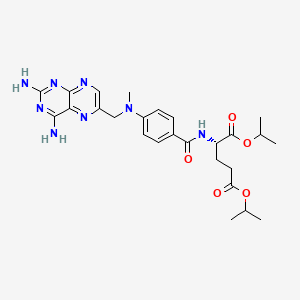
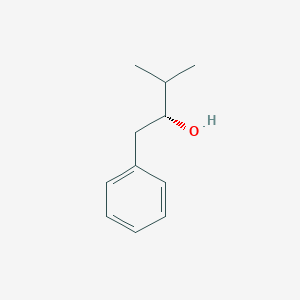
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
